Mechanism of Action: Degradation vs. Inhibition
MDEG-541 acts as a PROTAC, inducing complete proteasomal degradation of MYC protein, whereas its parent compound 10058-F4 functions solely as a reversible MYC-MAX dimerization inhibitor. At 20 µM, MDEG-541 achieves near-complete MYC protein elimination in HCT116 and PSN1 cells [1]. In contrast, 10058-F4 inhibits MYC-MAX binding with an IC50 of 4.5 µM but does not degrade MYC protein .
| Evidence Dimension | Mechanism of action / Target engagement outcome |
|---|---|
| Target Compound Data | Near-complete MYC protein degradation at 20 µM (24 h) |
| Comparator Or Baseline | 10058-F4: Inhibition of MYC-MAX binding, IC50 = 4.5 µM |
| Quantified Difference | MDEG-541 eliminates target protein; 10058-F4 reversibly inhibits protein-protein interaction without degradation |
| Conditions | HCT116 and PSN1 colorectal/pancreatic cancer cells, 24 h treatment |
Why This Matters
This mechanistic distinction is critical for applications requiring sustained target suppression, such as long-term proliferation assays or resistance studies, where reversible inhibition may be insufficient.
- [1] Lier S, et al. A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Bioorg Chem. 2022 Feb;119:105505. View Source
